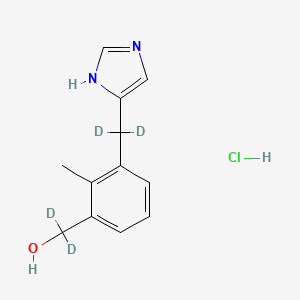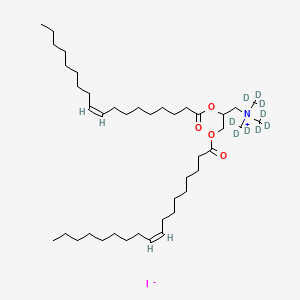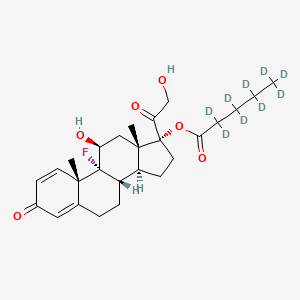
9alpha-Fluoroprednisolone 17-valerate-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9alpha-Fluoroprednisolone 17-valerate-d9 is a synthetic corticosteroid derivative. It is a deuterated form of 9alpha-Fluoroprednisolone 17-valerate, which means that some of the hydrogen atoms in the molecule have been replaced with deuterium. This compound is used in various scientific research applications due to its enhanced stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha-Fluoroprednisolone 17-valerate-d9 involves multiple steps, starting from the parent compound, prednisolone. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9alpha position of prednisolone.
Esterification: Formation of the 17-valerate ester by reacting the 17-hydroxy group with valeric acid or its derivatives.
Deuteration: Replacement of specific hydrogen atoms with deuterium to obtain the deuterated form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and pressures.
- Purification steps such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
9alpha-Fluoroprednisolone 17-valerate-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation of the 17-hydroxy group can yield a 17-keto derivative.
- Reduction of the 20-keto group can produce a 20-hydroxy derivative.
- Substitution reactions can introduce various functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
9alpha-Fluoroprednisolone 17-valerate-d9 is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of corticosteroids.
Biology: In studies investigating the biological effects of corticosteroids on cellular processes and gene expression.
Medicine: As a model compound in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of corticosteroids.
Industry: In the development of new corticosteroid formulations and delivery systems for therapeutic use.
Mecanismo De Acción
The mechanism of action of 9alpha-Fluoroprednisolone 17-valerate-d9 involves binding to glucocorticoid receptors in target cells. This binding leads to:
Transactivation: Activation of specific genes that mediate anti-inflammatory and immunosuppressive effects.
Transrepression: Inhibition of pro-inflammatory gene expression by interfering with transcription factors such as nuclear factor-kappa B.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: The parent compound, which lacks the fluorine atom at the 9alpha position and the valerate ester at the 17 position.
9alpha-Fluoroprednisolone: Similar to 9alpha-Fluoroprednisolone 17-valerate-d9 but without the deuterium substitution.
9alpha-Fluoroprednisolone 17-valerate: The non-deuterated form of the compound.
Uniqueness
This compound is unique due to its deuterium substitution, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in research applications where stability and precise quantification are critical.
Propiedades
Fórmula molecular |
C26H35FO6 |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23-,24-,25-,26-/m0/s1/i1D3,4D2,5D2,6D2 |
Clave InChI |
XXQFKBZSMIPUMG-RKLIRPFDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO |
SMILES canónico |
CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


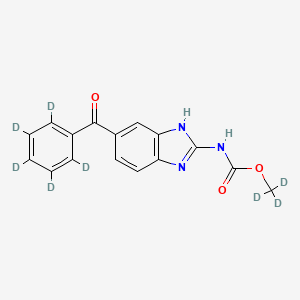


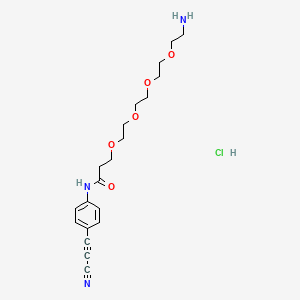
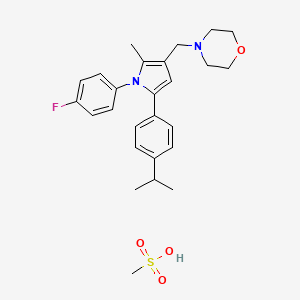

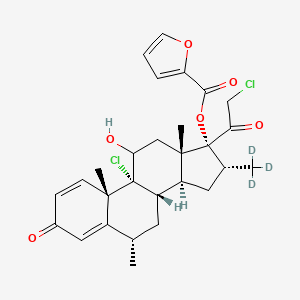

![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
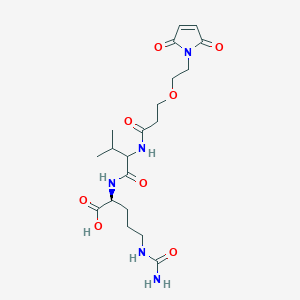
![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
